Bienvenue dans la boutique en ligne BenchChem!

2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine

Stereochemistry Enantiomeric potency μ-Opioid receptor

2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine (CAS 1401026-78-5) is a spirocyclic primary amine building block central to the synthesis of oliceridine (TRV130) and related G protein-biased μ-opioid receptor (MOR) agonists. It features a 6-oxaspiro[4.5]decane core with a pyridin-2-yl substituent at the 9-position and an ethanamine side chain, providing a versatile handle for reductive amination to generate diverse N-substituted analogs.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 1401026-78-5
Cat. No. B1403764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
CAS1401026-78-5
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)(CCN)C3=CC=CC=N3
InChIInChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2
InChIKeyIJVNQJHHXLTQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1401026-78-5: The Racemic Spirocyclic Amine Intermediate for Biased μ-Opioid Ligand Synthesis


2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine (CAS 1401026-78-5) is a spirocyclic primary amine building block central to the synthesis of oliceridine (TRV130) and related G protein-biased μ-opioid receptor (MOR) agonists [1]. It features a 6-oxaspiro[4.5]decane core with a pyridin-2-yl substituent at the 9-position and an ethanamine side chain, providing a versatile handle for reductive amination to generate diverse N-substituted analogs . The compound is supplied as a racemate (unspecified stereochemistry) and is a critical late-stage intermediate in the patented synthetic route to FDA-approved Olinvyk (oliceridine), a biased MOR agonist with a differentiated safety profile versus morphine [2].

Why Generic Spirocyclic Amines Cannot Replace 1401026-78-5 in Biased Opioid R&D


Generic substitution is not feasible for CAS 1401026-78-5 due to its unique stereochemical and functional requirements within the TRV130 synthesis workflow. The compound exists as a racemate, but when used as an intermediate for oliceridine, the (R)-enantiomer is essential for downstream potency—the (S)-enantiomer of the final drug exhibits approximately 90-fold lower activity at the MOR [1]. Additionally, the free primary amine of 1401026-78-5 provides a direct reactive handle for N-functionalization, distinguishing it from the corresponding acetonitrile precursor (CAS 1401031-37-5) which requires an additional reduction step and from pre-functionalized analogs that may only serve specific target profiles [2]. The spirocyclic oxaspiro[4.5]decane scaffold itself is critical for the biased signaling profile: closely related scaffolds lacking the oxygen atom or with different ring sizes can exhibit dramatically altered G protein versus β-arrestin bias, undermining the therapeutic rationale for which this intermediate was originally designed [3].

Quantitative Differentiation of 1401026-78-5 from Closest Analogs and Precursors


Stereochemistry-Dependent Potency: 90-Fold Activity Difference Between (R) and (S) Enantiomers of the Target Drug

The final drug oliceridine (TRV130), synthesized from the (R)-enantiomer of this intermediate, demonstrates a 90-fold potency advantage over its (S)-counterpart at the μ-opioid receptor. The German Wikipedia entry for oliceridine explicitly states that (S)-TRV130 exhibits a similar pharmacological spectrum but with a 90-fold lower potency, a difference attributed to a significantly slower association rate at the receptor [1]. This establishes the absolute requirement for stereochemical control when using 1401026-78-5 as a synthetic intermediate—the racemate's utility is contingent upon its intended downstream chiral resolution or enantioselective synthesis step.

Stereochemistry Enantiomeric potency μ-Opioid receptor Oliceridine

Functional Group Advantage: Free Amine vs. Nitrile Precursor in Synthetic Step Economy

CAS 1401026-78-5 bears a free primary amine, enabling direct participation in reductive amination reactions—the key step in generating the final oliceridine pharmacophore. In contrast, the acetonitrile precursor (CAS 1401031-37-5) requires a prior nitrile reduction to generate the same amine intermediate [1]. This one-step savings translates to both synthetic efficiency and cost reduction. The free amine also offers greater versatility: it can be directly coupled with diverse aldehydes to generate focused libraries of N-substituted analogs, whereas the nitrile precursor limits diversification options . The patent literature (EP 3689859) describes optimized methods for preparing oxaspirocycle derivatives that highlight the central role of this amine intermediate in achieving improved reaction yields and simplified operations favorable for industrial scale-up [2].

Synthetic efficiency Step economy Reductive amination Building block

Biological Activity of the (R)-Enantiomer: Weak Partial Agonist Baseline Enables Clean SAR Profiling

The (R)-enantiomer of this compound (CAS 1401026-79-6, designated TRV-0109662) has been characterized as a weak partial agonist of the human μ-opioid receptor with an EC50 of 5 μM [1]. This weak intrinsic activity provides an ideal baseline for structure-activity relationship (SAR) studies: N-functionalization of this scaffold (as in TRV130) dramatically enhances potency to an EC50 of 8 nM—a >600-fold improvement [2]. This wide dynamic range allows researchers to detect even modest potency enhancements during lead optimization. In contrast, starting from an already potent intermediate would compress the observable SAR window. The racemate (1401026-78-5) therefore offers utility both as a precursor for potent biased agonists and as a scaffold for probing fundamental MOR pharmacology where low intrinsic activity is desirable (e.g., antagonist or ultra-biased agonist design) [3].

Partial agonist SAR TRV-0109662 μ-Opioid receptor

Commercial Availability and Purity Profile Comparison Across Vendors

CAS 1401026-78-5 (racemate) is commercially available from multiple reputable vendors with documented purity levels, providing procurement flexibility. GlpBio offers the compound at 95%+ purity with pricing of $1,907 for 250 mg and $4,763 for 1 g (in-stock) . LeYan supplies at 98% purity . Chemenu offers at 97% purity . In contrast, the single (R)-enantiomer (CAS 1401026-79-6) is priced at €282 for 5 mg from CymitQuimica (TRC brand), representing a ~10-fold higher cost per milligram for the stereochemically pure form . For early-stage SAR exploration where enantiopurity is not immediately required, the racemate offers significant cost savings. The acetonitrile precursor (CAS 1401031-37-5), while cheaper, requires an additional reduction step that may offset initial procurement savings [1].

Procurement Purity Commercial availability Pricing

Optimal Application Scenarios for 1401026-78-5 Based on Quantitative Evidence


Late-Stage Intermediate for Oliceridine (TRV130) and Generic API Synthesis

This is the primary intended application. The free amine of 1401026-78-5 undergoes reductive amination with 3-methoxythiophene-2-carbaldehyde to directly yield the oliceridine core [1]. The racemate can be used when the synthesis route includes a chiral resolution or asymmetric step downstream; alternatively, the (R)-enantiomer (CAS 1401026-79-6) should be procured when stereochemical integrity must be maintained from this step onward. The 90-fold potency advantage of the (R)-configuration in the final drug justifies rigorous stereochemical control [2].

Diversifiable Scaffold for Biased MOR Agonist Library Synthesis

The primary amine handle enables high-throughput reductive amination with diverse aldehyde inputs, generating focused libraries of N-substituted analogs. The weak partial agonist activity of the unsubstituted scaffold (EC50 = 5 μM for the (R)-enantiomer) provides a clean baseline for detecting potency enhancements [3]. This wide SAR window (>600-fold between intermediate and TRV130) makes the scaffold ideal for lead optimization programs targeting biased MOR agonism with reduced β-arrestin recruitment [4].

Reference Standard for Analytical Method Development and Quality Control

With documented purity levels of 95-98% across multiple vendors, 1401026-78-5 can serve as a reference standard for HPLC, LC-MS, and NMR method development in oliceridine-related impurity profiling. The compound is listed under the FDA UNII system for the (R)-enantiomer (TEG0D9299T, TRV-0109662), indicating its relevance to regulatory analytical frameworks [5]. The racemate can also serve as a system suitability standard for chiral HPLC method development aimed at separating (R) and (S) enantiomers.

Process Chemistry Optimization and Scale-Up Studies

The patent literature (EP 3689859) describes optimized methods for preparing oxaspirocycle derivatives using this intermediate class, with emphasis on reduced reaction steps, improved yields, and industrial scalability [6]. The availability of the racemate at gram-scale quantities (1 g in-stock at GlpBio) supports process development activities without the prohibitive cost of the single enantiomer .

Quote Request

Request a Quote for 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.